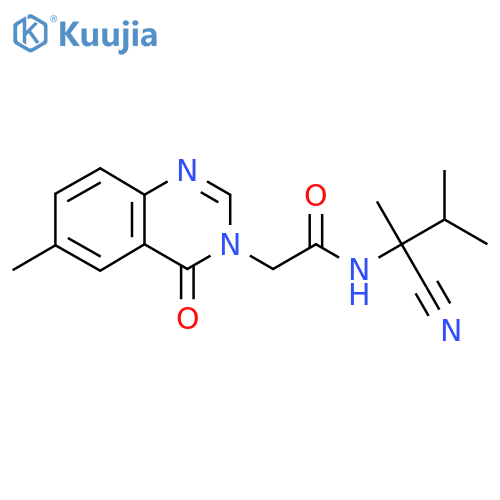Cas no 1197896-76-6 (N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)
N-(1-シアノ-1,2-ジメチルプロピル)-2-(6-メチル-4-オキソ-3,4-ジヒドロキナゾリン-3-イル)アセトアミドは、キナゾリン骨格を有する特異な構造の化合物です。この分子は、医薬品中間体としての潜在的な応用が期待され、特にタンパク質キナーゼ阻害剤などの標的治療薬の開発において有用性が示唆されています。6位のメチル基と4位のケトン構造が分子の立体電子効果に影響を与え、標的タンパク質との選択的な相互作用を可能にします。シアノ基とジメチルプロピル鎖の導入は、化合物の脂溶性と細胞膜透過性を最適化する設計要素となっています。また、3位のアセトアミド部位は分子のコンフォメーション柔軟性を調節し、生体分子認識能を高める特性を有しています。

1197896-76-6 structure
商品名:N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS034338466
- N-(2-cyano-3-methylbutan-2-yl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
- EN300-26687460
- 1197896-76-6
- N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Z441286174
-
- インチ: 1S/C17H20N4O2/c1-11(2)17(4,9-18)20-15(22)8-21-10-19-14-6-5-12(3)7-13(14)16(21)23/h5-7,10-11H,8H2,1-4H3,(H,20,22)
- InChIKey: MDLNNMSJLJTJGR-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=NC2C=CC(C)=CC=2C1=O)NC(C#N)(C)C(C)C
計算された属性
- せいみつぶんしりょう: 312.15862589g/mol
- どういたいしつりょう: 312.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687460-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
1197896-76-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1197896-76-6 (N-(1-cyano-1,2-dimethylpropyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 13769-43-2(potassium metavanadate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
